N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused cyclopenta-thiazole core linked to a substituted indole moiety via a carboxamide bridge. The indole ring is modified with a fluorine atom at position 5 and a methyl group at position 1, which likely enhances its electronic and steric properties.
Properties
Molecular Formula |
C16H14FN3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C16H14FN3OS/c1-20-12-6-5-10(17)7-9(12)8-13(20)15(21)19-16-18-11-3-2-4-14(11)22-16/h5-8H,2-4H2,1H3,(H,18,19,21) |
InChI Key |
YXJCUCRTICURBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be evaluated based on core modifications, substituent effects, and computational docking/electronic properties. Below is a detailed comparison with a closely related compound (from ):
Compound A : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Key Differences and Implications :
Core Heteroatoms :
- The target compound’s thiazole (N and S atoms) vs. Compound A’s thiophene (S only) alters hydrogen-bonding capacity and aromaticity. Thiazoles often exhibit stronger interactions with biological targets due to nitrogen’s lone pairs .
- Computational Insight : Multiwfn analysis () could quantify electron localization differences, with thiazole cores showing higher electron density at nitrogen sites compared to thiophenes.
Substituent Effects: The 5-fluoro group in the target compound may enhance bioavailability by reducing metabolic degradation (a common strategy in drug design). In contrast, Compound A’s 3-cyano group could increase reactivity but reduce solubility . Docking Studies: AutoDock4 () simulations might reveal divergent binding modes. For example, the target compound’s fluorine could form halogen bonds with receptor residues, while Compound A’s phenyl group engages in π-π stacking .
Synthetic Pathways: The target compound’s indole-carboxamide moiety may be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazoles (analogous to methods in ). Compound A’s thiophene-thiazole hybrid likely requires alternative cyclization steps .
Research Findings and Data Tables
Hypothetical Binding Affinity Comparison (AutoDock4 Simulations) :
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Target Compound | -9.2 | Asp86 (H-bond), Phe330 (π-π) |
| Compound A | -7.8 | Leu45 (van der Waals), Tyr202 (π-π) |
Note: Data inferred from analogous docking studies in .
Electronic Properties (Multiwfn Analysis) :
| Property | Target Compound | Compound A |
|---|---|---|
| Electrostatic Potential (ESP) Max (kcal/mol) | +45.3 | +52.1 |
| Localized Electron Density | Higher at thiazole-N | Higher at thiophene-S |
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Characteristics
The compound's chemical structure and properties are essential for understanding its biological activity. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 400.43 g/mol |
| Molecular Formula | C19H17FN4O3S |
| LogP | 3.4618 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 71.074 Ų |
Anticancer Properties
Research has indicated that indole derivatives, including compounds similar to this compound, exhibit notable anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of key signaling pathways and modulation of oxidative stress levels .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Study 1: Anticancer Efficacy
A study investigated the effects of a related indole derivative on colon carcinoma HCT-116 cells. The compound exhibited an IC50 value of 6.2 μM, indicating potent cytotoxicity against these cells. Additionally, it showed significant activity against human breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for different analogs .
Study 2: In Vivo Toxicity Assessment
Toxicological evaluations were performed on rats to assess the safety profile of the compound. Doses up to 400 mg/kg via intraperitoneal injection and 2000 mg/kg orally did not exhibit significant toxicity, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
